molecular formula C20H28N2O4 B5502623 8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5502623
M. Wt: 360.4 g/mol
InChI Key: XKGRXUVTWITVHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diazaspiro[5.5]undecane derivatives are synthesized through several methodologies, often involving multi-component reactions (MCRs) or cyclization processes. For instance, ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via one-pot MCRs catalyzed by Et3N (Jia Li et al., 2014). This highlights the versatility and efficiency of synthetic strategies towards constructing the spirocyclic framework.

Scientific Research Applications

CCR8 Antagonists

The compound's application as CCR8 antagonists indicates its potential in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis. The utility of diazaspiro[5.5]undecane derivatives in this context highlights the therapeutic relevance in modulating immune responses and inflammation pathways. (Dr Peter Norman, 2007)

Synthetic Methodologies

Advancements in synthetic methodologies for diazaspiro[5.5]undecane derivatives have been reported, showcasing the versatility of these compounds in chemical synthesis. Such methodologies include the aminomethylation reaction leading to the formation of benzyl-diazaspiro[5.5]undecane derivatives and the solid-phase synthesis of piperazines and diazaspirocycles. These approaches not only contribute to the efficient generation of complex molecular architectures but also facilitate the exploration of their pharmacological properties. (Anastasiya N. Khrustaleva et al., 2017); (Calum Macleod et al., 2006)

Chiral Separation and Configuration Determination

Research into the chiral separation of spiro-compounds and the determination of their configuration underlines the significance of diazaspiro[5.5]undecane derivatives in stereochemistry. These studies not only enhance our understanding of the molecular structures but also pave the way for the development of enantiomerically pure substances with potential pharmaceutical applications. (Yah-Longn Liang et al., 2008)

properties

IUPAC Name

8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-26-12-11-21-14-20(9-7-18(21)24)8-2-10-22(15-20)19(25)17-5-3-16(13-23)4-6-17/h3-6,23H,2,7-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGRXUVTWITVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCCN(C2)C(=O)C3=CC=C(C=C3)CO)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(Hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

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